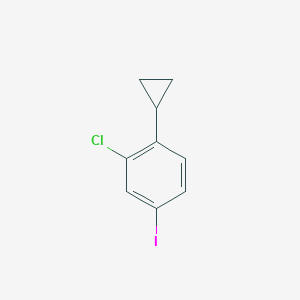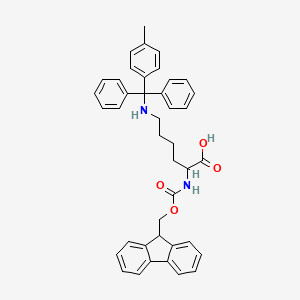
Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Mtt)-OH: is a derivative of lysine, an essential amino acid, used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and a 4-methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the stepwise assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Mtt)-OH typically involves the protection of the lysine molecule. The alpha-amino group is protected with the Fmoc group, while the epsilon-amino group is protected with the Mtt group. The process generally includes:
Fmoc Protection: The alpha-amino group of lysine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Mtt Protection: The epsilon-amino group is then protected by reacting with 4-methyltrityl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of Fmoc-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; 1% TFA in DCM for Mtt removal.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotected Lysine: Removal of Fmoc and Mtt groups yields free lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Lys(Mtt)-OH is extensively used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups during the assembly process.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins for research purposes, including the study of protein-protein interactions and enzyme functions.
Medicine:
Drug Development: It is utilized in the synthesis of peptide-based drugs and therapeutic agents, particularly in the development of targeted therapies and vaccines.
Industry:
Biotechnology: Fmoc-Lys(Mtt)-OH is employed in the production of synthetic peptides for use in diagnostics, therapeutics, and as research tools in various biotechnological applications.
Mechanism of Action
The primary function of Fmoc-Lys(Mtt)-OH in peptide synthesis is to protect the amino groups of lysine during the stepwise assembly of peptides. The Fmoc group protects the alpha-amino group, preventing it from reacting during coupling steps. The Mtt group protects the epsilon-amino group, allowing for selective deprotection and subsequent functionalization or elongation of the peptide chain. The protecting groups are removed under specific conditions, enabling the formation of peptide bonds without unwanted side reactions.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Mtt)-OH but uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for epsilon-amino protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for epsilon-amino protection.
Uniqueness:
Selective Deprotection: The Mtt group in Fmoc-Lys(Mtt)-OH allows for selective deprotection under mild acidic conditions, which is advantageous in multi-step peptide synthesis where selective removal of protecting groups is required.
Stability: The Mtt group provides stability during the synthesis process, reducing the risk of premature deprotection and side reactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)


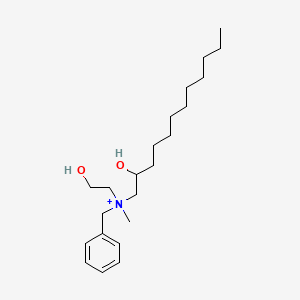
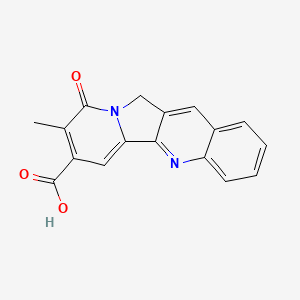
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
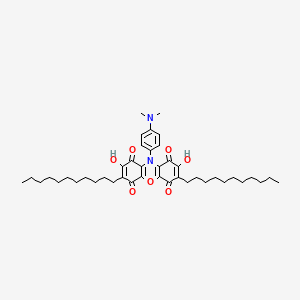
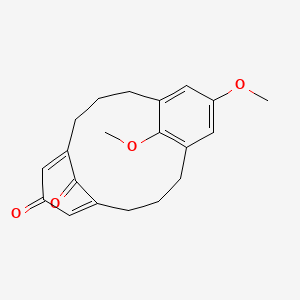
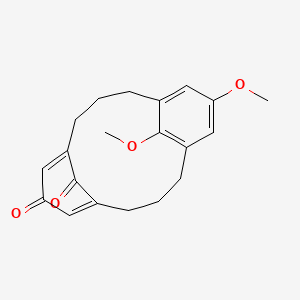
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)


![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
